

Rhodium triiodide in the synthesis of fine chemicals and pharmaceuticals

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Compound of Interest		
Compound Name:	Rhodium triiodide	
Cat. No.:	B070022	Get Quote

Application Notes: Rhodium Triiodide in Catalysis

Introduction

Rhodium triiodide (RhI3) is an inorganic compound appearing as a black, hygroscopic crystalline powder.[1][2] While insoluble in water, it is soluble in some organic solvents and plays a crucial role as a potent catalyst and catalyst precursor in a variety of industrial and laboratory-scale organic syntheses.[2][3][4] Its primary significance lies in its application in carbonylation reactions, particularly in the large-scale industrial production of acetic acid.[1][5] Furthermore, rhodium(III) iodide is gaining traction in advanced organic synthesis, including C-H activation and carboamination reactions, for the construction of complex fine chemicals and pharmaceutical intermediates.[3]

Key Applications in Synthesis

Rhodium triiodide's catalytic activity is central to several critical transformations in chemical synthesis:

- Carbonylation Reactions: Rhl₃ is a cornerstone catalyst in processes that introduce a carbonyl group into an organic molecule.[5]
 - Acetic Acid Synthesis (Monsanto Process): This is the most significant industrial application. Rhl₃, in conjunction with a promoter like hydroiodic acid (HI), catalyzes the carbonylation of methanol.[1][6] The process is highly efficient, operating at temperatures



of 150–200 °C and pressures of 30–60 atm, achieving selectivity for acetic acid greater than 99%.[7] The active catalytic species in this process is the anion cis-[Rh(CO)₂I₂]⁻.[6][7]

- Acetic Anhydride Synthesis: A related process involves the carbonylation of methyl acetate, where rhodium iodides also serve as catalysts.[7] This reaction is conducted under anhydrous conditions due to the hydrolytic sensitivity of the product.[6][7]
- Ethylene Glycol Synthesis: RhI₃ is also utilized as a catalyst in the synthesis of ethylene glycol, a vital component in antifreeze and polyester production.[2][5]
- C-H Activation and Annulation: Rhodium(III) catalysts, often derived from precursors like RhI₃, are effective in directing the functionalization of otherwise inert C-H bonds. This strategy allows for the efficient synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals.[8][9]
 - Synthesis of Isoquinolones: Rh(III)-catalyzed [4+2] cycloaddition of benzamides with alkynes or alkenes via C-H activation provides a direct route to various isoquinolone scaffolds.[10]
 - Indole Synthesis: Polysubstituted indoles, key structural motifs in many bioactive molecules, can be synthesized via RhI₃-catalyzed intramolecular carboamination of alkynes. This method features low catalyst loading and high yields.
- Hydroformylation: While often employing other rhodium complexes, RhI₃ can serve as a
 precursor for catalysts used in hydroformylation (the "oxo" process).[11][12] This reaction
 converts alkenes, carbon monoxide, and hydrogen into aldehydes, which are crucial
 intermediates for producing alcohols, plasticizers, and solvents.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions catalyzed by **rhodium triiodide** or its derivatives.

Table 1: Methanol Carbonylation for Acetic Acid Production (Monsanto Process)



Parameter	Value	Reference(s)
Catalyst System	Rhodium source (e.g., RhI₃) and lodide promoter (HI)	[6]
Active Catalyst	cis-[Rh(CO)2l2] ⁻	[6][7]
Temperature	150–200 °C	[7][14]
Pressure	30-60 atm	[7]
Selectivity to Acetic Acid	> 99%	[7][14]

| Rate-Determining Step | Oxidative addition of methyl iodide to the Rh(I) complex |[7][15] |

Table 2: RhI₃-Catalyzed Intramolecular Carboamination of Alkynes

Parameter	Value	Reference(s)
Reaction	Synthesis of Polysubstituted Indoles	[16]
Catalyst	Rhodium Triiodide (RhI₃)	[16]
Catalyst Loading	5 mol%	[16]
Temperature	120 °C	[16]
Solvent	Toluene	[16]

| Yield | Up to 98% |[16] |

Experimental Protocols

Protocol 1: General Procedure for Methanol Carbonylation (Monsanto Process)

This protocol describes the fundamental catalytic cycle for the industrial synthesis of acetic acid.



- Catalyst System Preparation: The active catalyst, cis-[Rh(CO)₂I₂]⁻, is formed in situ in the reactor from a rhodium source, such as **rhodium triiodide** (RhI₃) or rhodium(III) chloride (RhCl₃), and an excess of hydroiodic acid (HI) or an iodide salt (e.g., LiI).[6][7] The reaction medium is typically acetic acid containing a finite amount of water.[17]
- Reaction Execution:
 - Methanol (CH₃OH) and a promoter, hydroiodic acid (HI), are fed into the reactor. They
 react to form methyl iodide (CH₃I) and water.[6]
 - The reactor is maintained at a temperature of 150–200 °C and a carbon monoxide (CO) pressure of 30–60 atm.[7]
 - Methyl iodide undergoes oxidative addition to the Rh(I) catalytic species, cis-[Rh(CO)₂I₂]⁻, forming a hexacoordinate Rh(III) intermediate, [(CH₃)Rh(CO)₂I₃]⁻.[7] This step is ratedetermining.[7][15]
 - The Rh(III) intermediate undergoes a rapid migratory insertion of the methyl group onto a carbonyl ligand, yielding a pentacoordinate acetyl complex, [(CH₃CO)Rh(CO)I₃]⁻.[7]
 - This acetyl complex reacts with another molecule of CO and then undergoes reductive elimination to release acetyl iodide (CH₃COI), regenerating the active Rh(I) catalyst.[7]
 - Acetyl iodide is subsequently hydrolyzed by water in the reaction mixture to produce the final product, acetic acid (CH₃COOH), and regenerate the HI promoter.[7]
- Product Separation: The product stream is sent to a flash tank and then through a series of distillation columns to separate pure acetic acid from the catalyst solution (which is recycled), water, and any by-products.[17][18]

Protocol 2: RhI₃-Catalyzed Synthesis of 1-Methyl-3-(2-methylprop-2-en-1-yl)-2-phenyl-1H-indole

This protocol is adapted from a reported procedure for the intramolecular carboamination of an alkyne.[16]

Materials and Setup:



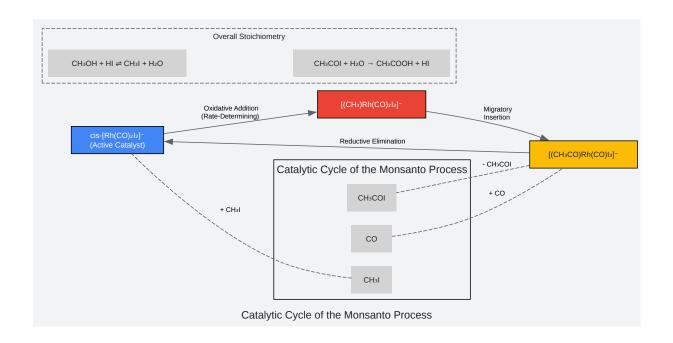
- Starting amine (N-allyl-N-(2-(phenylethynyl)phenyl)methanamine): 23.7 mg, 0.091 mmol
- Rhodium triiodide (Rhl₃): 2.3 mg, 0.005 mmol (5 mol%)
- Anhydrous Toluene: 1 mL
- Oven-dried 4 mL vial with a PTFE-lined cap
- Nitrogen-filled glove box
- Stir plate with heating block

Procedure:

- Inside a nitrogen-filled glove box, charge the oven-dried 4 mL vial with the starting amine (23.7 mg) and rhodium triiodide (2.3 mg).
- Add anhydrous toluene (1 mL) to the vial.
- Stir the mixture at room temperature for approximately 5 minutes until all solids are fully dissolved.
- Seal the vial securely with the PTFE-lined cap.
- Transfer the vial to a preheated pie-block set to 120 °C and stir for 12 hours.
- After 12 hours, remove the vial from the heat and allow it to cool to room temperature.
- Filter the reaction mixture directly through a small plug of Celite and silica gel, washing with ethyl acetate (20 mL).
- Remove the solvent from the filtrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel to yield the final product as a yellow oil (Expected yield: ~22.9 mg, 98%).[16]

Visualizations

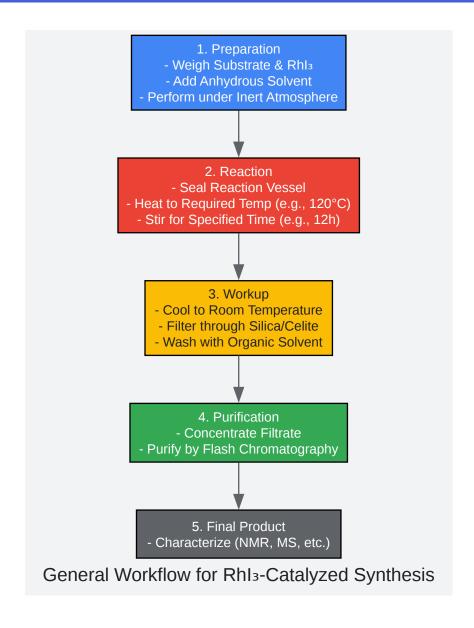




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Catalytic Cycle of the Monsanto Process

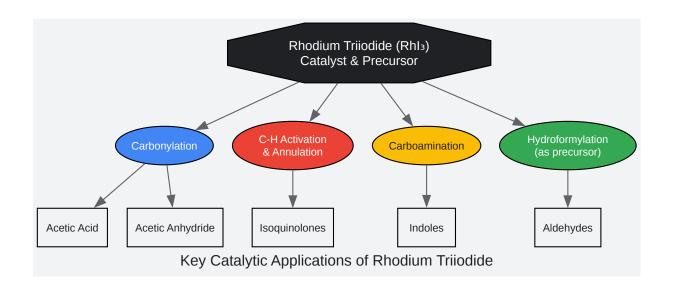




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General Workflow for RhI3-Catalyzed Synthesis





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Key Catalytic Applications of Rhodium Triiodide

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